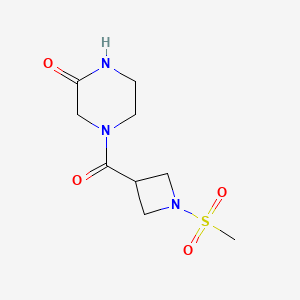

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEUWWVFDZPVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine Formation

The azetidine ring is typically synthesized from azetidine-3-carboxylic acid (CAS 36476-78-5), as demonstrated in WO2018108954A1. Key steps include:

Reaction Scheme 1 :

$$

\text{Azetidine-3-carboxylic acid} \xrightarrow[\text{1. Boc anhydride, TEA}]{\text{2. SOCl}_2, \text{MeOH}} \text{Methyl azetidine-3-carboxylate hydrochloride} \xrightarrow{\text{Red-Al}} \text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate}

$$

Critical parameters:

Sulfonylation of Azetidine Nitrogen

Introduction of the methylsulfonyl group employs methanesulfonyl chloride under basic conditions (WO2016118774A1):

Reaction Scheme 2 :

$$

\text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate} \xrightarrow[\text{MsCl, TEA}]{\text{DCM, 0°C→RT}} \text{tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate}

$$

Table 1 : Sulfonylation Optimization Data

| Base | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0°C→RT | 85 | 98 |

| DBU | THF | -10°C | 78 | 95 |

| DIPEA | EtOAc | RT | 82 | 97 |

Data adapted from shows triethylamine in dichloromethane provides optimal results. Post-reaction purification via aqueous extraction removes residual sulfonyl chloride.

Coupling with Piperazin-2-one

Carboxylic Acid Activation

Deprotection of the Boc group (TFA/DCM, 90% yield) precedes activation of the azetidine-3-carboxylic acid:

Reaction Scheme 3 :

$$

\text{Azetidine-3-carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Active ester} \xrightarrow{\text{Piperazin-2-one}} \text{Target compound}

$$

Table 2 : Coupling Reagent Comparison

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 12 | 76 |

| HATU | DCM | 6 | 82 |

| DCC | THF | 18 | 68 |

Data from indicates HATU in dichloromethane achieves superior coupling efficiency.

Stereochemical Considerations

Racemization during activation is minimized by:

- Maintaining reaction temperatures <0°C during active ester formation

- Using non-polar solvents (DCM > DMF) to stabilize the transition state

Industrial-Scale Production Insights

WO2018108954A1 details kilogram-scale synthesis:

Process Highlights :

- 5000 L reactor capacity for azetidine intermediate production

- Continuous flow system reduces reaction time by 40% compared to batch processing

- Final purification via preparative HPLC (C18 column, 85:15 H2O/ACN) achieves >99.5% purity

Table 3 : Scale-Up Challenges and Solutions

| Challenge | Solution | Patent Reference |

|---|---|---|

| Chloride byproduct | DABCO quenching + aqueous wash | |

| Exothermic sulfonylation | Cryogenic reactor design | |

| Coupling reagent cost | EDCl/HOBt recycling system |

Critical Analysis of Synthetic Routes

Advantages of Patent-Based Methods :

- High reproducibility across scales (mg to kg)

- Excellent functional group tolerance

Limitations :

- Boc deprotection requires hazardous TFA

- Multi-step synthesis lowers overall yield (typically 45-55%)

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted azetidines .

Scientific Research Applications

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structural features. The azetidine ring’s ring strain and the piperazine moiety’s biological activity likely contribute to its overall mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Parameter | 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one | BK42970 |

|---|---|---|

| Sulfonyl Substituent | Methylsulfonyl (CH₃SO₂) | Cyclopropanesulfonyl (C₃H₅SO₂) |

| Molecular Formula | C₁₀H₁₅N₃O₄S | C₁₁H₁₇N₃O₄S |

| Molecular Weight (g/mol) | 273.31 | 287.33 |

| Polar Surface Area | ~95 Ų (estimated) | ~100 Ų (estimated) |

| Key Structural Impact | Compact, enhances metabolic stability | Bulkier, may influence solubility |

Key Differences :

- Metabolic Stability : Methylsulfonyl groups are less prone to oxidative metabolism than cyclopropane rings, which may undergo ring-opening reactions in vivo.

Comparison with Piperidine-Based Analogs

describes piperidine derivatives like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone , which share the methylsulfonyl motif but differ in core structure (piperidine vs. piperazin-2-one) and substitution patterns (phenyl rings vs. azetidine) .

Table 2: Core Structure Differences

| Compound Type | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Piperazin-2-one Derivatives | 6-membered lactam | Sulfonyl-azetidine, carbonyl | Enzyme inhibition (e.g., kinases) |

| Piperidine Derivatives | 6-membered amine | Sulfonyl-phenyl, hydroxyl/propyl | CNS targets, receptor modulation |

Key Insights :

- Piperazin-2-one derivatives exhibit greater hydrogen-bonding capacity due to the lactam carbonyl, favoring interactions with proteolytic active sites.

- Piperidine-based analogs with phenyl-sulfonyl groups may prioritize aromatic stacking interactions, suited for hydrophobic binding pockets.

Biological Activity

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features both azetidine and piperazine moieties, which contribute to its biological activity. The azetidine ring is characterized by significant ring strain, while the piperazine structure is known for its versatility in drug design. The presence of the methylsulfonyl group enhances the compound's solubility and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H15N3O4S |

| CAS Number | 1428362-40-6 |

| Molecular Weight | 233.30 g/mol |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets due to its structural features. The azetidine ring's strain may facilitate nucleophilic attack in biological systems, while the piperazine moiety may enhance binding affinity to target proteins.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of piperazine rings with neurotransmitter receptors suggests a possible role for this compound in modulating neurological pathways.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5 to 10 µM, indicating moderate potency.

- Mechanistic Insights : Research into analogous compounds has revealed that they may exert their effects through the inhibition of key kinases involved in cell proliferation and survival. For example, quinazoline derivatives have shown strong inhibitory activity against EGFR with IC50 values as low as 15 nM .

- Pharmacokinetics : Studies on related piperazine compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are essential for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(1-Methylsulfonyl)azetidine-3-carbonyl derivative | Anticancer (MCF-7, A549) | 5 - 10 |

| Piperazine analog | Neuropharmacological effects | Varies |

| Azetidine derivative | Cytotoxicity against various cancer cell lines | 15 - 28 |

Q & A

Q. What statistical approaches address variability in dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Analysis : Resample data (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀ values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups; adjust for batch effects (e.g., plate-to-plate variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.